

First-Principles Insights into the Electronic Structure of Nb₃Al: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Niobium aluminide*

Cat. No.: *B080173*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure of **Niobium Aluminide** (Nb₃Al), a promising A15 superconductor, based on first-principles studies. This document summarizes key quantitative data, outlines detailed computational methodologies, and visualizes fundamental concepts to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development who may leverage superconducting materials in advanced instrumentation.

Introduction to Nb₃Al

Niobium aluminide (Nb₃Al) is an intermetallic compound with a Cr₃Si (A15) crystal structure, known for its excellent superconducting properties.^[1] It exhibits a high critical temperature (T_c) of approximately 18.9 K, a high critical magnetic field (B_{c2}) of 32 T at 4.2 K, and a critical current density (J_c) of 1000 A/mm² in a 16 T field at 4.2 K.^[1] These characteristics make it a material of significant interest for applications in high-field magnets for nuclear magnetic resonance (NMR), magnetic resonance imaging (MRI), and particle accelerators. Understanding its electronic structure from fundamental principles is crucial for optimizing its performance and exploring new applications.

Crystal and Electronic Structure

First-principles calculations, primarily based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of Nb₃Al.

Crystal Structure

Nb₃Al crystallizes in the cubic A15 structure with the space group Pm-3n (No. 223).[1][2] The niobium atoms form a body-centered cubic sublattice, while the aluminum atoms are located at the corners of the cubic unit cell. A key feature of the A15 structure is the presence of orthogonal chains of Nb atoms running through the faces of the cube. The short interatomic distance between Nb atoms in these chains is believed to be crucial for its superconducting properties.[3][4]

Recent studies have also proposed other stable or metastable phases, such as a C2/c structure, which may be energetically more favorable at low temperatures.[4] This new predicted crystal structure is believed to be directly related to the superconducting state at ambient pressure.[4]

Quantitative Structural and Thermodynamic Data

The following tables summarize key quantitative data for the A15 phase of Nb₃Al obtained from various first-principles studies.

Parameter	Value	Reference
Space Group	Pm-3n	[1][2]
Lattice Constant (a)	5.19 Å	[1]
5.21 Å	[2]	
5.207 Å	[5][6]	
Formation Energy	-0.218 eV/atom	[2]

Table 1: Crystal Structure and Formation Energy of A15 Nb₃Al.

Property	Value	Reference
Bulk Modulus	> Nb ₃ Al	[5]
Shear Modulus	> Nb ₃ Al	[5]
Young's Modulus	> Nb ₃ Al	[5]
Electron-Phonon Coupling Parameter	> Nb ₃ Al	[5]

Table 2: Comparison of Mechanical and Superconducting Properties with Nb₃Sn.[5]

Electronic Density of States (DOS) and Band Structure

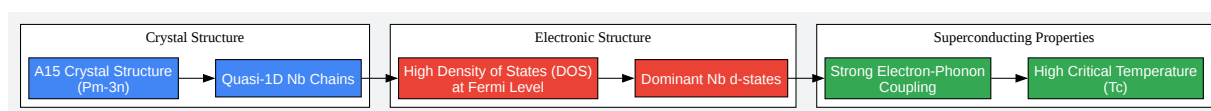
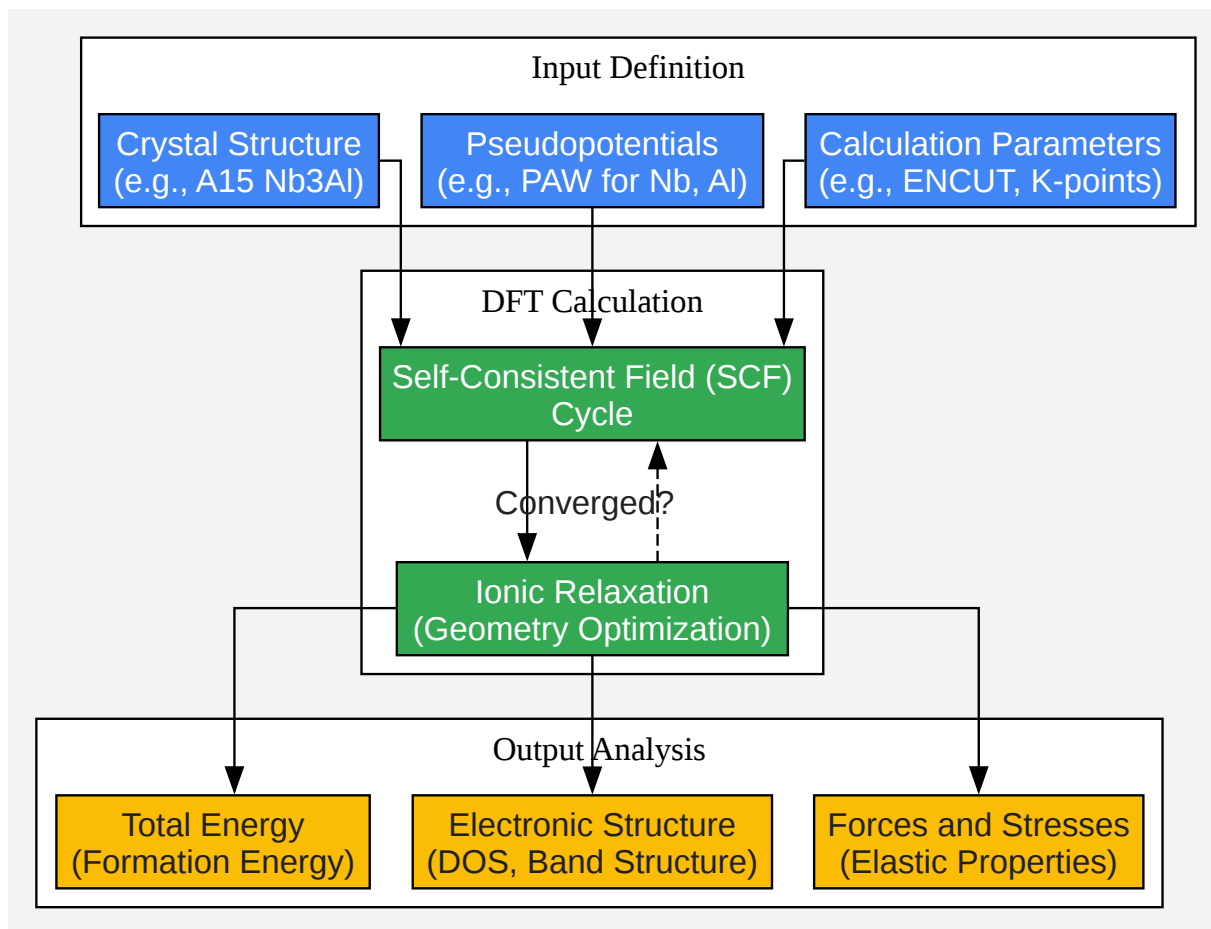
The electronic structure of Nb₃Al is characterized by a high density of states at the Fermi level (E_F), which is a key indicator of its potential for superconductivity.[3] The states near the Fermi level are predominantly derived from the d-orbitals of the Niobium atoms.[3][4] The hybridization between Nb 4d and Al 3p orbitals also plays a significant role in the bonding and electronic properties.[5][6]

The band structure reveals several flat bands near the Fermi level, which contribute to the high DOS. These features are a direct consequence of the quasi-one-dimensional nature of the Nb chains in the A15 structure.

Computational Methodologies

The first-principles calculations cited in this guide predominantly employ Density Functional Theory (DFT) as implemented in software packages like the Vienna Ab initio Simulation Package (VASP) or the Cambridge Serial Total Energy Package (CASTEP).[1][4][5][6]

A General Workflow for First-Principles Calculation of Nb₃Al



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [First-Principles Insights into the Electronic Structure of Nb₃Al: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080173#first-principles-study-of-nb3al-electronic-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com